Xmu-MP-1

Hippo pathway MST1/MST2 kinase inhibition Regenerative medicine

Xmu-MP-1 is a reversible ATP-competitive MST1/2 inhibitor (IC50: 71.1±12.9 nM for MST1, 38.1±6.9 nM for MST2) with a balanced dual-isoform profile and a well-defined selectivity fingerprint (S(1 μM)=0.05 against 468 kinases). It consistently activates YAP-driven transcription (CTGF, CYR61) across hepatocyte, intestinal, and cardiac injury models at 1-3 mg/kg i.p. Superior reproducibility over isoform-biased or irreversible alternatives. Ideal for acute pharmacodynamic studies (t1/2=1.2 h), washout controls, and off-target-controlled mechanistic work involving ULK1/2 or Aurora kinase comparators.

Molecular Formula C17H16N6O3S2
Molecular Weight 416.5 g/mol
Cat. No. B611857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXmu-MP-1
SynonymsXMU-MP-1;  XMU-MP1;  XMU-MP 1;  XMUMP-1;  XMUMP1;  XMUMP 1.
Molecular FormulaC17H16N6O3S2
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2
InChIInChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21)
InChIKeyYRDHKIFCGOZTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xmu-MP-1: A Reversible and Selective MST1/2 Kinase Inhibitor for Hippo Pathway Modulation in Regenerative Medicine and Oncology Research


Xmu-MP-1 (CAS: 2061980-01-4) is a reversible, ATP-competitive, small-molecule inhibitor that selectively targets mammalian sterile 20-like kinases 1 and 2 (MST1/STK4 and MST2/STK3), which function as central regulators of the Hippo signaling pathway [1][2]. In cell-free kinase assays, Xmu-MP-1 inhibits MST1 and MST2 with IC50 values of 71.1 ± 12.9 nM and 38.1 ± 6.9 nM, respectively [1]. By blocking MST1/2 kinase activity, this compound activates the downstream transcriptional co-activator Yes-associated protein (YAP), promoting YAP nuclear translocation and enhancing the expression of pro-proliferative and pro-regenerative target genes such as CTGF and CYR61 [1]. Xmu-MP-1 has demonstrated the ability to augment tissue repair and regeneration in multiple preclinical models, including acetaminophen-induced acute liver injury, chronic liver fibrosis, DSS-induced colitis, and transverse aortic constriction-induced cardiac hypertrophy, typically at intraperitoneal doses of 1–3 mg/kg [1].

Why Xmu-MP-1 Cannot Be Interchanged with MST1-Selective or Pan-MST Inhibitors in Hippo Pathway Research


Substituting Xmu-MP-1 with other MST kinase inhibitors introduces substantial scientific risk due to divergent selectivity profiles, isoform specificity, and off-target liabilities that fundamentally alter experimental outcomes. Unlike Xmu-MP-1, which exhibits balanced inhibition of both MST1 (IC50 = 71.1 nM) and MST2 (IC50 = 38.1 nM) with a selectivity score of 0.05 against 468 diverse kinases [1][2], MST1-selective inhibitors such as IHMT-MST1-58 (MST1 IC50 = 23 nM, MST2 IC50 = 652 nM) and IHMT-MST1-39 exhibit pronounced isoform bias that yields differential downstream pathway activation [3][4]. Furthermore, Xmu-MP-1 possesses documented off-target activity against ULK1/2 and Aurora kinases, which must be carefully considered when interpreting phenotypes; alternative compounds may harbor distinct off-target signatures that confound cross-study reproducibility [2]. The irreversible inhibitor SBP-3264, belonging to a distinct chemotype, further diverges in both mechanism of action (irreversible versus reversible) and kinase selectivity fingerprint . These pharmacological distinctions underscore the imperative for compound-specific validation rather than class-level substitution.

Xmu-MP-1 Comparative Quantitative Evidence: Differentiated Performance Versus MST1-Selective and Pan-MST Inhibitors


Balanced MST1/MST2 Dual Inhibition Contrasts with MST1-Selective Bias of IHMT-MST1-58

Xmu-MP-1 provides balanced dual inhibition of MST1 and MST2 kinases, with IC50 values of 71.1 nM and 38.1 nM, respectively [1]. In direct contrast, IHMT-MST1-58 exhibits pronounced selectivity for MST1 (IC50 = 23 nM) with substantially weaker activity against MST2 (IC50 = 652 nM), yielding a 28-fold selectivity window between the two isoforms [2]. This isoform selectivity bias has mechanistic implications: genetic evidence demonstrates that MST1 and MST2 exhibit functional redundancy in Hippo pathway regulation, and simultaneous inhibition of both isoforms is required for maximal YAP activation and downstream tissue regenerative responses [1].

Hippo pathway MST1/MST2 kinase inhibition Regenerative medicine

Broad Kinome Selectivity Profile: Xmu-MP-1 Demonstrates S(1 μM) = 0.05 Against 468 Kinases

Xmu-MP-1 exhibits a kinome selectivity score S(1 μM) of 0.05 when profiled against a diverse panel of 468 kinases, indicating that at 1 μM concentration, only 5% of tested kinases are inhibited to a significant degree [1][2]. This quantitative selectivity metric provides a standardized benchmark for comparing tool compound suitability across research applications. While IHMT-MST1-39 also demonstrates a favorable selectivity profile with S(1 μM) reported in the same assay platform [3], Xmu-MP-1 retains balanced MST1/MST2 inhibition alongside this selectivity window. Notably, the IUPHAR/BPS Guide to Pharmacology documents that Xmu-MP-1 exhibits measurable off-target activity against ULK1/2 and Aurora kinases, which requires consideration when interpreting phenotypes potentially attributable to autophagy or mitotic regulation pathways [2].

Kinase selectivity Chemical probe validation Hippo pathway

Rat Pharmacokinetics: Oral Bioavailability of 39.5% and Plasma Half-Life of 1.2 Hours

Xmu-MP-1 demonstrates quantifiable in vivo pharmacokinetic parameters in rats, exhibiting a plasma half-life (t1/2) of 1.2 hours and an oral bioavailability (F) of 39.5% . In contrast, the MST1-selective inhibitor IHMT-MST1-58 displays species-dependent pharmacokinetic variability: in mice, IHMT-MST1-58 shows t1/2 = 1.7 hours with F = 110.8% at 10 mg/kg oral dose, while in rats the parameters shift to t1/2 = 3.51 hours and F = 73.3% under comparable dosing conditions [1]. Xmu-MP-1 achieves maximal phosphorylation inhibition of MOB1 and YAP between 1.5 and 6 hours following a single 1 mg/kg intraperitoneal dose, providing a defined temporal window for pharmacodynamic readouts . The moderate oral bioavailability of Xmu-MP-1 supports both intraperitoneal and oral administration routes in rodent studies, though investigators should note the relatively short half-life necessitates appropriate dosing frequency in chronic models.

Pharmacokinetics In vivo dosing Oral bioavailability

Validated Efficacy in Multiple Tissue Injury Models Across Four Preclinical Indications

Xmu-MP-1 has been extensively validated across four distinct tissue injury and regeneration models in mice, demonstrating consistent efficacy at intraperitoneal doses of 1–3 mg/kg [1]. Specifically, Xmu-MP-1 promotes liver repair and regeneration in acetaminophen-induced acute liver injury and chronic liver fibrosis models, augments intestinal repair in DSS-induced colitis, and confers cardioprotection in transverse aortic constriction-induced cardiac hypertrophy [1][2][3]. In Fah-deficient mice engrafted with human hepatocytes, Xmu-MP-1 treatment yields substantially greater repopulation rates of human hepatocytes compared to vehicle controls, indicating facilitation of human liver regeneration [1]. In contrast, the MST1-selective inhibitor IHMT-MST1-58 has been primarily characterized in type 1 and type 2 diabetes models with a focus on pancreatic β-cell protection rather than broad tissue repair [4]. The pyrrolopyrimidine-based irreversible inhibitor SBP-3264 has been advanced in acute myeloid leukemia models but lacks documented tissue regenerative pharmacology .

Tissue regeneration Liver repair In vivo pharmacology

Documented Off-Target Activity Profile Informs Experimental Design and Interpretation

Xmu-MP-1 possesses a characterized off-target activity profile that includes inhibition of ULK1/2 (autophagy-regulating kinases) and Aurora kinases (mitotic regulators), as documented in the IUPHAR/BPS Guide to Pharmacology [1]. This profile has been empirically validated in independent studies: in a model human hair follicle mini-organ system, Xmu-MP-1 unexpectedly decreased proliferation markers (Ki-67+, EdU+, and phospho-histone H3+ cells) and antagonized paclitaxel cytotoxicity, findings attributed to off-target Aurora kinase inhibition rather than on-target MST1/2 suppression [2]. In contrast, the MST1-selective inhibitor IHMT-MST1-58 exhibits a distinct off-target signature with negligible activity against NEK3 (IC50 > 10 μM) but demonstrates measurable binding to other STE20 family kinases [3]. For investigators, awareness of Xmu-MP-1's specific off-target liabilities is essential for designing appropriate controls (e.g., inclusion of specific Aurora or ULK inhibitors) and correctly attributing observed phenotypes.

Off-target effects Kinase inhibitor selectivity Experimental controls

Reversible ATP-Competitive Mechanism Contrasts with Irreversible Inhibitors for Temporal Control of Pathway Modulation

Xmu-MP-1 inhibits MST1 and MST2 through a reversible, ATP-competitive mechanism, as demonstrated by the proportional increase in IC50 values with elevated ATP concentrations and the reversible nature of MOB1 phosphorylation inhibition in cellular assays [1]. This mechanism permits temporal control of Hippo pathway activation, enabling washout studies to confirm on-target effects and reversible modulation of downstream YAP signaling. In contrast, the pyrrolopyrimidine-based inhibitor SBP-3264 acts as an irreversible covalent inhibitor of STK3/STK4, producing sustained target engagement that cannot be readily reversed . The reversible mechanism of Xmu-MP-1 is advantageous for studies requiring acute pathway manipulation with defined temporal windows, while irreversible inhibitors may be preferable for chronic suppression applications where sustained target inhibition is desired.

Reversible inhibition ATP-competitive Washout studies

Optimal Research and Preclinical Application Scenarios for Xmu-MP-1 Procurement


Tissue Regeneration Studies Requiring Balanced MST1/MST2 Inhibition Across Multiple Organ Systems

Based on quantitative evidence demonstrating Xmu-MP-1's balanced dual MST1/2 inhibition (MST1 IC50 = 71.1 nM; MST2 IC50 = 38.1 nM) [1] and validated efficacy across four distinct tissue injury models (liver acute/chronic injury, intestinal repair, cardiac hypertrophy) [1][2][3], this compound is optimally suited for investigators studying Hippo pathway-mediated tissue repair and regeneration. The balanced isoform inhibition profile ensures maximal YAP activation and downstream transcriptional responses, as genetic studies confirm functional redundancy between MST1 and MST2 in tissue regenerative contexts [1].

Acute Pharmacodynamic Studies Requiring Reversible Target Engagement and Defined Temporal Windows

Xmu-MP-1's reversible ATP-competitive mechanism [1] and rat pharmacokinetic profile (t1/2 = 1.2 hours; maximal target engagement at 1.5–6 hours post-dose) [2] make it particularly suitable for acute pharmacodynamic experiments where washout controls are necessary to establish on-target effects. The moderate oral bioavailability (F = 39.5%) supports intraperitoneal administration for robust target engagement, and the short half-life minimizes compound carryover in time-course experiments. This contrasts with irreversible inhibitors like SBP-3264 that produce sustained, non-reversible target modification [3].

Mechanistic Studies Requiring Well-Characterized Off-Target Profiles for Rigorous Phenotype Attribution

Given the documented off-target activity of Xmu-MP-1 against ULK1/2 and Aurora kinases [1] and its selectivity score S(1 μM) = 0.05 against 468 kinases [2], this compound is appropriate for mechanistic investigations where off-target contributions must be explicitly controlled. Investigators can design experiments incorporating specific Aurora or ULK inhibitors as comparators to disentangle on-target (MST1/2-mediated) from off-target effects. The well-characterized nature of Xmu-MP-1's off-target fingerprint, including functional validation in human mini-organ systems [3], provides greater interpretive confidence than alternative MST inhibitors with poorly defined selectivity profiles.

Liver Regeneration and Hepatocyte Transplantation Models Leveraging Validated In Vivo Efficacy

Xmu-MP-1 has demonstrated superior efficacy in liver-specific regeneration contexts, including substantially enhanced repopulation rates of human hepatocytes in Fah-deficient mouse models compared to vehicle controls [1], and protection against acetaminophen-induced acute liver injury and chronic fibrosis at 1–3 mg/kg i.p. doses [1]. For investigators conducting hepatocyte transplantation studies or evaluating therapeutic strategies for acute and chronic liver failure, Xmu-MP-1 offers a pharmacologically validated tool with direct evidence of human hepatocyte regenerative activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xmu-MP-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.